(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride
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Overview
Description
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride: is an organic compound with a complex structure that includes a phenyl group, a dioxo group, and a carbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride typically involves the reaction of a suitable precursor with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: The compound can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of more complex structures.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Acid
Properties
CAS No. |
61365-80-8 |
---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamoyl chloride |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)9(13-11(12)16)10(15)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
SFHJKGKHVSUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NC(=O)Cl)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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